molecular formula C20H16F3NO B2857787 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline CAS No. 312531-18-3

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2857787
CAS No.: 312531-18-3
M. Wt: 343.349
InChI Key: DUVWLKNTAKUSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C20H16F3NO and a molecular weight of 343.34 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-benzylphenol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)16-10-11-19(17(24)13-16)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWLKNTAKUSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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